2-Chloro-6-phenoxypyrazine
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Overview
Description
2-Chloro-6-phenoxypyrazine is a heterocyclic compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol . This compound is a pyrazine derivative that contains a chloro group at position 2 and a phenoxyl group at position 6. It has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-phenoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxyl group replaces one of the chloro groups on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in batch reactors. The process may include steps such as the purification of intermediates and the final product through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-phenoxypyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or amines, respectively.
Scientific Research Applications
2-Chloro-6-phenoxypyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenoxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxypyrazine
- 2-Chloro-6-aminopyrazine
- 2-Chloro-6-hydroxypyrazine
Uniqueness
2-Chloro-6-phenoxypyrazine is unique due to the presence of the phenoxyl group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-phenoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWVXLGFGUJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405783 |
Source
|
Record name | 2-chloro-6-phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64383-29-5 |
Source
|
Record name | 2-chloro-6-phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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